3-[3-(benzyloxy)pyridin-2-yl]-1-phenylurea
Description
3-[3-(Benzyloxy)pyridin-2-yl]-1-phenylurea (molecular formula: C₂₅H₂₁N₃O₂; molecular weight: 395.45 g/mol) is a urea derivative featuring a pyridine core substituted with a benzyloxy group and a phenylurea moiety. The compound is also utilized as a high-purity intermediate in pharmaceutical synthesis, certified under ISO standards . Its structure combines hydrogen-bonding capabilities (via the urea group) and lipophilic aromatic regions, making it a versatile scaffold for drug development.
Properties
IUPAC Name |
1-phenyl-3-(3-phenylmethoxypyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(21-16-10-5-2-6-11-16)22-18-17(12-7-13-20-18)24-14-15-8-3-1-4-9-15/h1-13H,14H2,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMMAQSZJDBKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-benzyloxy-pyridin-2-yl)-3-phenyl-urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzyloxy-pyridine intermediate: This step involves the reaction of 3-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate to form 3-benzyloxy-pyridine.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Benzyloxy-pyridin-2-yl)-3-phenyl-urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(3-benzyloxy-pyridin-2-yl)-3-phenyl-urea involves its interaction with specific molecular targets and pathways. One key target is cyclophilin D, a component of the mitochondrial permeability transition pore (mPTP). By binding to cyclophilin D, this compound inhibits the opening of the mPTP, thereby protecting mitochondrial function and preventing cell death . This mechanism is particularly relevant in the context of neurodegenerative diseases where mitochondrial dysfunction plays a critical role.
Comparison with Similar Compounds
Key Insights :
- The piperazine-ethyl analog shows improved activity due to enhanced solubility and receptor interactions .
- Ethyl urea derivatives prioritize amyloid inhibition over mitochondrial effects, highlighting substituent-dependent targeting .
Anticancer Urea and Pyridine Derivatives
Key Insights :
- Compound 5o’s enone and pyrazole groups enable covalent interactions with tubulin, absent in the target compound .
- The urea group in this compound may favor CNS applications over anticancer use due to lower cytotoxicity .
Physicochemical and Pharmacokinetic Profiles
Key Insights :
Key Insights :
- Ethylsulfonyl and heterocyclic groups in agricultural compounds enhance pesticidal activity, unlike the target compound’s urea-pharmacophore .
Biological Activity
The compound 3-[3-(benzyloxy)pyridin-2-yl]-1-phenylurea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including anticancer and anti-inflammatory properties, as well as its mechanism of action and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a benzyloxy group and an aromatic urea moiety. The structural formula can be represented as follows:
Structural Features
- Pyridine Ring : Contributes to the compound's lipophilicity and potential bioactivity.
- Benzyloxy Group : Enhances solubility and may influence the binding affinity to biological targets.
- Urea Moiety : Known for its ability to form hydrogen bonds, which is crucial for interactions with biological receptors.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Various studies have demonstrated its efficacy against different cancer cell lines, including:
These values indicate that the compound has a potent inhibitory effect on cell proliferation, particularly in HeLa cells, which are derived from cervical cancer.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the sub-G1 phase, as indicated by flow cytometry analyses. The compound's ability to bind effectively to target proteins involved in cancer cell survival is also supported by in silico docking studies.
Anti-inflammatory Activity
Compounds structurally similar to this compound have shown anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for related compounds suggest significant therapeutic potential for treating inflammatory diseases.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on optimizing these reactions using greener methodologies such as microwave-assisted synthesis or solvent-free conditions.
Comparative Analysis with Similar Compounds
A comparative analysis of similar compounds reveals diversity within this chemical class, highlighting unique pharmacological properties:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-[4-(benzyloxy)-3-nitrophenyl]-urea | Anti-inflammatory | Contains nitro group enhancing solubility |
| 4-{[(trifluoromethyl)phenyl]amino}-1,2,5-thiadiazole | Anticancer | Features thiadiazole ring known for diverse activities |
| N-(4-benzoylphenyl)-N'-(4-trifluoromethylphenyl)urea | Antitumor | Benzoyl substitution increases potency |
These comparisons illustrate how structural modifications can lead to variations in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
